(3-Chloro-4-trifluoromethoxy-phenyl)-acetaldehyde
Description
(3-Chloro-4-trifluoromethoxy-phenyl)-acetaldehyde is a halogenated aromatic aldehyde characterized by a chloro substituent at the 3-position and a trifluoromethoxy group at the 4-position of the phenyl ring. Its molecular formula is C₉H₆ClF₃O₂, with a molecular weight of 244.59 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, CF₃O−), which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,4-5H,3H2 |
InChI Key |
KJINHPUTYBMDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the chloro substituent
Major Products Formed
Oxidation: 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid.
Reduction: 2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The trifluoromethoxy group in (3-Chloro-4-trifluoromethoxy-phenyl)-acetaldehyde distinguishes it from simpler chloro-substituted acetaldehydes. Key comparisons include:
Table 1: Physical and Chromatographic Properties of Selected Acetaldehyde Derivatives
- Boiling Points : Chlorophenyl acetaldehydes (e.g., 3-Cl and 4-Cl isomers) exhibit higher boiling points (~220–230°C) compared to α-chloro derivatives (~180–190°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) in the aromatic isomers . The trifluoromethoxy group in the target compound likely increases boiling point further but remains unquantified in available data.
- GC Retention Behavior : The trifluoromethoxy group’s bulk and polarity may prolong retention times compared to simpler chloro derivatives. For instance, 2-chloro-2-phenylacetaldehyde elutes earlier than 3-Cl and 4-Cl isomers due to lower polarity and molecular weight .
Reactivity and Stability
- Electrophilic Reactivity : The aldehyde group’s reactivity is modulated by the electron-withdrawing Cl and CF₃O substituents, which enhance electrophilicity at the carbonyl carbon. This contrasts with α-chloro derivatives (e.g., 2-chloro-2-phenylacetaldehyde), where steric hindrance near the aldehyde may reduce nucleophilic attack rates.
- Oxidative Stability: The CF₃O group’s strong electron-withdrawing nature may confer resistance to oxidation compared to non-fluorinated analogues. However, ozone exposure in analytical setups can generate artifacts (e.g., acetaldehyde derivatives), necessitating careful blank controls during GC-MS analysis .
Analytical Challenges
- Artifact Formation : Ozone interactions with Teflon tubing or plant emissions can artificially elevate acetaldehyde concentrations, complicating quantification. For example, ozone fumigation in blank experiments increased acetaldehyde background by 2 ppb, rising to 4–8 ppb in plant-inclusive setups .
- Chromatographic Overlap: Isomeric chlorophenyl acetaldehydes (e.g., 2-, 3-, and 4-Cl) exhibit similar retention times on non-polar GC columns (e.g., HP-1ms), requiring advanced separation techniques or mass spectrometry for differentiation .
Key Research Findings
Substituent Position Dictates Chromatography : Ortho-substituted chloroacetaldehydes (e.g., 2-chloro-2-phenylacetaldehyde) elute earlier than meta/para isomers due to reduced molecular symmetry and polarity .
Trifluoromethoxy Enhances Polarity : The CF₃O group increases molecular polarity and likely solubility in polar aprotic solvents (e.g., DMSO), though experimental data are lacking.
Artifact Mitigation : Analytical protocols must account for ozone-induced artifacts in acetaldehyde detection, particularly in environmental or biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
